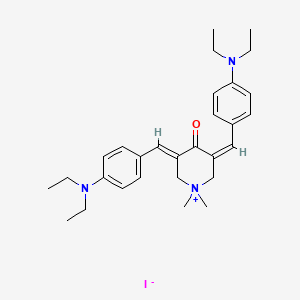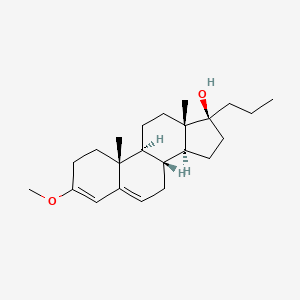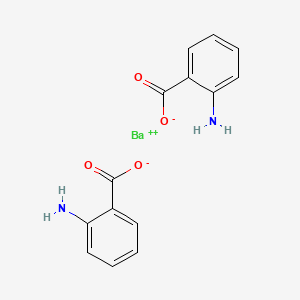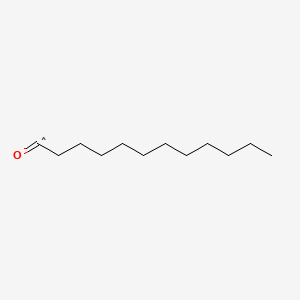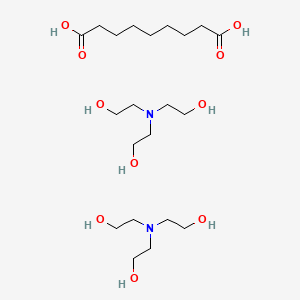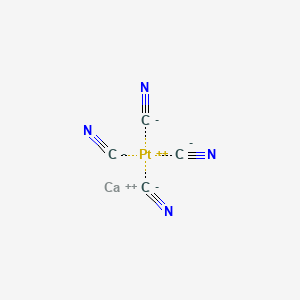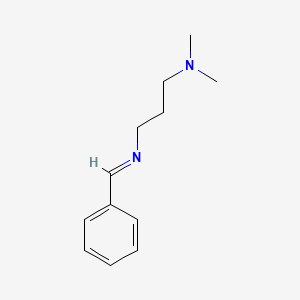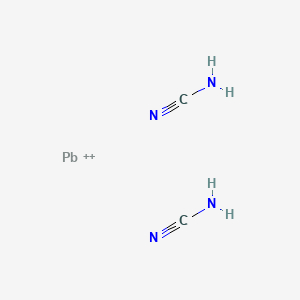
Einecs 252-377-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 252-377-8, also known as lead cyanamide, is a chemical compound with the molecular formula CH4N2Pb and a molecular weight of 251.26 g/mol . It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
Lead cyanamide can be synthesized through various chemical routes. One common method involves the reaction of lead nitrate with calcium cyanamide in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of lead cyanamide. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Analyse Des Réactions Chimiques
Lead cyanamide undergoes several types of chemical reactions, including:
Oxidation: Lead cyanamide can be oxidized to form lead oxide and nitrogen gas.
Reduction: It can be reduced to form lead metal and ammonia.
Substitution: Lead cyanamide can react with halogens to form lead halides and cyanamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and halogens such as chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Lead cyanamide has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lead compounds.
Biology: Lead cyanamide is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: Lead cyanamide is used in the production of pesticides, fertilizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which lead cyanamide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific context and conditions of exposure .
Comparaison Avec Des Composés Similaires
Lead cyanamide can be compared with other similar compounds, such as:
Calcium cyanamide: Similar in structure but contains calcium instead of lead. It is used as a fertilizer and in the production of cyanamide.
Sodium cyanamide: Contains sodium instead of lead and is used in organic synthesis and as a herbicide.
Potassium cyanamide: Contains potassium and is used in similar applications as sodium cyanamide.
The uniqueness of lead cyanamide lies in its specific chemical properties and applications, particularly its use in industrial processes and research .
Propriétés
Numéro CAS |
35112-70-0 |
|---|---|
Formule moléculaire |
C2H4N4Pb+2 |
Poids moléculaire |
291 g/mol |
Nom IUPAC |
cyanamide;lead(2+) |
InChI |
InChI=1S/2CH2N2.Pb/c2*2-1-3;/h2*2H2;/q;;+2 |
Clé InChI |
SLSDODKZMOJKRY-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N.C(#N)N.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


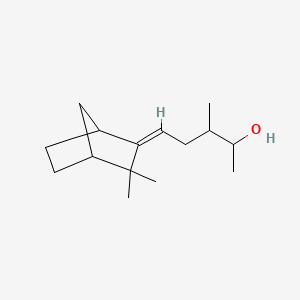
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)
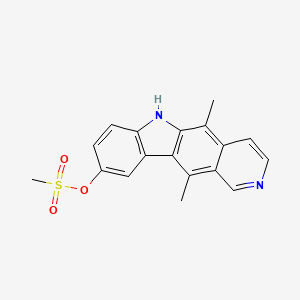

![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
